Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic synthesis and materials science. This particular compound features a bromomethyl group and a tert-butyl group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate typically involves the bromination of a methyl-substituted thiophene derivative. One common method is the bromination of methyl 5-(tert-butyl)thiophene-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the ester group.
Scientific Research Applications
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and organic electronic materials due to its aromatic properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for drug development.
Biological Studies: Used in studies involving thiophene derivatives and their interactions with biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate depends on the specific reactions it undergoes. For nucleophilic substitution, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the sulfur atom in the thiophene ring can be targeted, leading to the formation of sulfoxides or sulfones. The ester group can be reduced to an alcohol through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)thiophene-2-carboxylate: Lacks the tert-butyl group, which can affect its reactivity and applications.
Methyl 5-(tert-butyl)thiophene-2-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)-5-(tert-butyl)thiophene-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate is unique due to the presence of both the bromomethyl and tert-butyl groups. The bromomethyl group enhances its reactivity in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance and influences the compound’s stability and solubility.
Properties
CAS No. |
1361386-46-0 |
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Molecular Formula |
C11H15BrO2S |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate |
InChI |
InChI=1S/C11H15BrO2S/c1-11(2,3)8-5-7(6-12)9(15-8)10(13)14-4/h5H,6H2,1-4H3 |
InChI Key |
KDLLDSDZHKCIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)OC)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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